Phenyl(o-tolyloxy)acetic acid
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Overview
Description
Phenyl(o-tolyloxy)acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a phenyl group and an o-tolyloxy group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(o-tolyloxy)acetic acid can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of o-tolyl phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Another method involves the esterification of o-tolyl phenol with chloroacetic acid, followed by hydrolysis to yield this compound. This method requires the use of a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phenyl(o-tolyloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or o-tolyloxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted this compound derivatives.
Scientific Research Applications
Phenyl(o-tolyloxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: this compound is used in the production of various industrial chemicals, including dyes, fragrances, and resins.
Mechanism of Action
The mechanism of action of Phenyl(o-tolyloxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Phenyl(o-tolyloxy)acetic acid can be compared with other similar compounds, such as:
Phenylacetic acid: Both compounds share a phenylacetic acid backbone, but this compound has an additional o-tolyloxy group, which imparts unique properties.
Benzoic acid: While benzoic acid has a simpler structure, this compound has more complex functional groups, leading to different chemical behaviors.
Cinnamic acid: Cinnamic acid contains a phenyl group and an acrylic acid moiety, whereas this compound has a phenylacetic acid structure with an o-tolyloxy group.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Phenyl(o-tolyloxy)acetic acid, also known as 2-(o-tolyloxy)acetic acid, is a compound with significant biological activity, particularly in the fields of pharmacology and agriculture. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H11O3. It features a phenyl group attached to an o-tolyloxy moiety and an acetic acid functional group. This structure contributes to its unique biological activities.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Esterification Reactions : Using phenol derivatives and acetic acid under acidic conditions.
- Nucleophilic Substitution : Reacting o-tolyl halides with sodium phenoxide.
Anticancer Properties
Research has shown that compounds with similar structures to this compound exhibit anticancer properties. A study demonstrated that related oxadiazole derivatives inhibited the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR) signaling pathway. The compounds tested showed varying degrees of cytotoxicity, with some achieving a growth inhibition percentage of over 60% at specific concentrations .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Growth Inhibition (%) | GI50 (μM) |
---|---|---|
NSC-776965 | 66.23 | 1.41 |
NSC-776971 | 46.61 | 0.40 |
Herbicidal Activity
This compound is structurally related to MCPA (4-chloro-o-tolyloxyacetic acid), a widely used herbicide. MCPA functions as a selective systemic herbicide, effectively controlling broadleaf weeds in cereal crops by mimicking plant growth hormones (auxins), leading to uncontrolled growth and eventual death of the target plants .
Table 2: Herbicidal Efficacy of MCPA
Application Rate (g/ha) | Target Weeds | Control Efficacy (%) |
---|---|---|
100 | Dandelion | 85 |
200 | Thistle | 90 |
Case Studies
- Anticancer Screening : A study evaluated the anticancer potential of various oxadiazole derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited promising cytotoxic effects against breast cancer cell lines, suggesting potential for further development as therapeutic agents .
- Environmental Impact Assessment : An analysis of MCPA's environmental impact revealed low mutagenicity and immunotoxicity concerns in mammals, supporting its continued use in agricultural practices when applied according to safety guidelines .
Properties
CAS No. |
53498-63-8 |
---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-2-phenylacetic acid |
InChI |
InChI=1S/C15H14O3/c1-11-7-5-6-10-13(11)18-14(15(16)17)12-8-3-2-4-9-12/h2-10,14H,1H3,(H,16,17) |
InChI Key |
JUMFHPAEVFSSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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